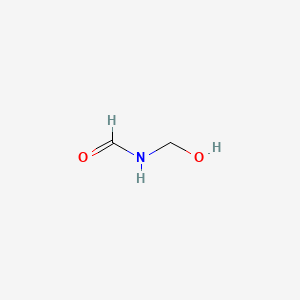

N-(Hydroxymethyl)formamide

Description

The exact mass of the compound N-(Hydroxymethyl)formamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 348403. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Hydroxymethyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Hydroxymethyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(hydroxymethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c4-1-3-2-5/h1,5H,2H2,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQOPPDTVHYCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065339 | |

| Record name | Formamide, N-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13052-19-2 | |

| Record name | N-(Hydroxymethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13052-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxymethylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013052192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)formamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLOLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT1OKZ795I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(Hydroxymethyl)formamide: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 13052-19-2

Introduction: A Versatile Reagent at the Intersection of Amide Chemistry and Functionalized Synthesis

N-(Hydroxymethyl)formamide is a bifunctional organic compound featuring both a formamide and a hydroxymethyl group.[1] This unique structural arrangement imparts a versatile reactivity profile, positioning it as a valuable reagent in advanced organic synthesis, particularly in the construction of complex nitrogen-containing molecules. Its ability to act as a stable, manageable source of a formamidomethyl group makes it a key player in amidoalkylation reactions, a cornerstone for the synthesis of a wide array of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[2] This guide provides an in-depth exploration of the properties, synthesis, and applications of N-(Hydroxymethyl)formamide, offering field-proven insights for researchers, scientists, and professionals in drug discovery.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of N-(Hydroxymethyl)formamide

| Property | Value | Source(s) |

| CAS Number | 13052-19-2 | [3] |

| Molecular Formula | C₂H₅NO₂ | [3] |

| Molecular Weight | 75.07 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

While experimental spectroscopic data is not widely published, theoretical and analogous compound data provide expected spectral characteristics. The presence of the formamide and hydroxymethyl groups will give rise to distinct signals in NMR and IR spectroscopy.

Synthesis of N-(Hydroxymethyl)formamide: A Methodological Overview

The most direct and industrially relevant synthesis of N-(Hydroxymethyl)formamide involves the base-catalyzed reaction of formamide with formaldehyde.[4] This reaction is analogous to the well-documented synthesis of N-(hydroxymethyl)acrylamide from acrylamide and formaldehyde.[5]

Reaction Mechanism: Base-Catalyzed Hydroxymethylation

The synthesis proceeds via a base-catalyzed nucleophilic addition mechanism. The base facilitates the deprotonation of the formamide nitrogen, generating a nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde, forming an alkoxide intermediate. Subsequent protonation of this intermediate yields the final N-(Hydroxymethyl)formamide product.

Caption: Base-catalyzed synthesis of N-(Hydroxymethyl)formamide.

Experimental Protocol: Synthesis of N-(Hydroxymethyl)formamide

This protocol is based on the established synthesis of N-hydroxymethyl-nicotinamide and provides a reliable method for the preparation of N-(Hydroxymethyl)formamide.[6]

Materials:

-

Formamide

-

Formaldehyde (37% aqueous solution)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

In a suitable reaction vessel, dissolve formamide in water.

-

Add a catalytic amount of potassium carbonate to the solution.

-

While stirring, add the 37% aqueous formaldehyde solution dropwise to the reaction mixture. Maintain the temperature of the reaction mixture as needed with a water bath.

-

After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a specified duration to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture can be worked up to isolate the N-(Hydroxymethyl)formamide. The specific workup procedure may vary depending on the desired purity and scale of the reaction.

Reactivity and Applications in Drug Development

The synthetic utility of N-(Hydroxymethyl)formamide stems from its ability to act as a precursor to N-acyliminium ions, which are highly reactive intermediates in amidoalkylation reactions. These reactions are pivotal in the construction of nitrogen-containing heterocyclic compounds, a class of molecules with broad applications in pharmaceuticals.[2][7]

Mechanism of Amidoalkylation

In the presence of an acid catalyst, the hydroxyl group of N-(Hydroxymethyl)formamide is protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized N-acyliminium ion. This electrophilic species can then be trapped by a wide range of nucleophiles, including arenes, alkenes, and enol ethers, to form new carbon-carbon or carbon-heteroatom bonds.

Caption: General mechanism of amidoalkylation using N-(Hydroxymethyl)formamide.

Applications in Heterocyclic Synthesis

The intramolecular trapping of N-acyliminium ions derived from N-(Hydroxymethyl)formamide precursors is a powerful strategy for the synthesis of various heterocyclic ring systems, such as isoquinolines and pyrrolidines, which are common motifs in drug molecules.

Workflow: Synthesis of a Tetrahydroisoquinoline Derivative

This workflow illustrates the application of an intramolecular amidoalkylation reaction for the synthesis of a substituted tetrahydroisoquinoline, a key structural motif in many biologically active compounds.

Caption: Workflow for the synthesis of a tetrahydroisoquinoline derivative.

Safety and Handling

N-(Hydroxymethyl)formamide is classified as toxic in contact with skin and is suspected of damaging fertility or the unborn child.[3] Therefore, it is imperative to handle this compound with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated fume hood. All waste containing this compound should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

N-(Hydroxymethyl)formamide is a versatile and valuable reagent for the synthesis of complex nitrogen-containing molecules. Its ability to serve as a stable precursor for N-acyliminium ions makes it a key component in amidoalkylation reactions, providing a powerful tool for the construction of heterocyclic systems relevant to drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to effectively harness the synthetic potential of this important compound.

References

-

Inchem. N,N-DIMETHYLFORMAMIDE. [Link]

-

PubChem. N-(Hydroxymethyl)formamide. [Link]

-

PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

-

PubChem. N-(Hydroxymethyl)-N-methylformamide. [Link]

-

PubChem. N-hydroxy-N-(hydroxymethyl)formamide. [Link]

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001536). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Routes to the preparation of N‐formamides. [Link]

-

PubMed. [Study on the Synthesis of N-hydroxymethyl-nicotinamide]. [Link]

- Google Patents. US20140018576A1 - Method for Preparing Formamide Compounds.

-

Organic Syntheses. n-methylformanilide. [Link]

-

National Institutes of Health. Formylation of Amines. [Link]

-

ResearchGate. ChemInform Abstract: Highly Diastereoselective Intramolecular α-Amidoalkylation Reactions of Hydroxylactams Derived from N-Phenethylimides. Enantioselective Synthesis of Dihydropyrrolo[2,1-a]isoquinolones. [Link]

-

National Institutes of Health. Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance. [Link]

Sources

- 1. CAS 13052-19-2: N-(Hydroxymethyl)formamide | CymitQuimica [cymitquimica.com]

- 2. Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(Hydroxymethyl)formamide | C2H5NO2 | CID 83086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Discovery of N-(Hydroxymethyl)formamide

Abstract

N-(Hydroxymethyl)formamide, a simple yet versatile N-functionalized amide, holds a significant position in organic synthesis. Characterized by the presence of both a formamide and a hydroxymethyl group, this molecule exhibits dual functionality that renders it a valuable reagent and intermediate. This technical guide provides a comprehensive overview of N-(Hydroxymethyl)formamide, with a focus on its synthesis, discovery, chemical properties, and applications relevant to researchers, scientists, and professionals in drug development. A detailed, field-proven protocol for its synthesis is presented, along with an exploration of the underlying chemical principles that govern its formation and reactivity.

Introduction: The Significance of N-Functionalized Amides

N-functionalized amides are a pivotal class of organic compounds that feature a substituent on the nitrogen atom of an amide group. This structural modification imparts a diverse range of chemical properties and reactivity patterns compared to their unsubstituted counterparts. N-(Hydroxymethyl)formamide, with its hydroxymethyl (-CH2OH) appendage on the formamide backbone, is a quintessential example of this class.[1] The molecule's capacity for hydrogen bonding, coupled with the reactivity of both its hydroxyl and amide functionalities, makes it a versatile tool in synthetic chemistry.[2] While its primary utility is often as a reagent in the preparation of other nitrogen-containing compounds, it also holds potential in the realm of pharmaceutical research due to its biological activity.[2]

While the specific historical account of the initial synthesis of N-(Hydroxymethyl)formamide is not prominently documented in seminal publications, its discovery is intrinsically linked to the broader exploration of amide chemistry and the reactions between formamide and aldehydes.[1] Formamide, as the simplest amide, has long been a subject of scientific curiosity, even in the context of prebiotic chemistry.[1] The logical and most direct pathway to N-(Hydroxymethyl)formamide is the reaction of formamide with formaldehyde, a fundamental transformation in organic chemistry.

Synthesis of N-(Hydroxymethyl)formamide: Principles and Practice

The most common and industrially relevant method for the synthesis of N-(Hydroxymethyl)formamide is the base-catalyzed hydroxymethylation of formamide with formaldehyde. This reaction is an example of a nucleophilic addition to a carbonyl group.

Underlying Chemical Principles

The synthesis hinges on the nucleophilic character of the formamide nitrogen and the electrophilic nature of the formaldehyde carbonyl carbon. A base catalyst is typically employed to deprotonate the formamide, enhancing its nucleophilicity. The resulting amide anion then readily attacks the carbonyl carbon of formaldehyde, leading to the formation of an alkoxide intermediate. This intermediate is subsequently protonated to yield the final N-(Hydroxymethyl)formamide product. The choice of catalyst and reaction conditions is critical to optimize the yield and minimize side reactions.

Detailed Experimental Protocol

This protocol is a self-validating system designed for laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents:

-

Formamide (HCONH₂)

-

Formaldehyde (37% aqueous solution)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone

-

Phthalic Anhydride

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask with a condenser

-

Büchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stir bar and a condenser, dissolve a specific molar quantity of formamide in acetone. The use of acetone as a solvent facilitates the dissolution of the reactants and can aid in the precipitation of the product upon cooling.

-

Catalyst Addition: To the stirred formamide solution, add a catalytic amount of anhydrous potassium carbonate. Potassium carbonate is a mild base that is effective in deprotonating formamide to initiate the reaction without causing significant side reactions.

-

Temperature Control: Place the reaction flask in a water bath and gently warm the mixture to approximately 40-45°C. This temperature provides sufficient energy to overcome the activation energy of the reaction without promoting the decomposition of the product.

-

Formaldehyde Addition: Slowly add a stoichiometric equivalent of a 37% aqueous formaldehyde solution to the reaction mixture. The slow addition helps to control the exothermic nature of the reaction and maintain a consistent temperature.

-

Reaction Monitoring: Maintain the reaction mixture at 40-45°C with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Neutralization and Quenching: After the reaction is complete, cool the mixture to room temperature and add a small amount of phthalic anhydride to neutralize the potassium carbonate catalyst. This step is crucial to prevent the reverse reaction and degradation of the product during workup.

-

Product Isolation: Place the reaction flask in an ice bath to induce crystallization of the N-(Hydroxymethyl)formamide. The product is typically a white crystalline solid.

-

Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetone to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Self-Validation and Expected Outcome:

-

Checkpoint 1 (TLC): A successful reaction will show the consumption of the formamide starting material and the appearance of a new spot corresponding to the N-(Hydroxymethyl)formamide product.

-

Checkpoint 2 (Crystallization): The formation of a significant amount of white crystalline precipitate upon cooling is a strong indicator of successful product formation.

-

Expected Yield: The yield of the reaction can vary depending on the specific conditions, but a well-executed synthesis should provide a good yield of the desired product.

Chemical and Physical Properties

N-(Hydroxymethyl)formamide is an organic compound that typically appears as a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[2] It is soluble in water and a variety of organic solvents, making it a versatile reagent.[2]

| Property | Value | Source |

| Molecular Formula | C₂H₅NO₂ | [3] |

| Molecular Weight | 75.07 g/mol | [3] |

| CAS Number | 13052-19-2 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Soluble in water and various organic solvents | [2] |

| IUPAC Name | N-(hydroxymethyl)formamide | [3] |

| Synonyms | N-Methylolformamide, (Hydroxymethyl)formamide | [3] |

Spectroscopic Data

While a comprehensive, publicly available repository of the spectra for N-(Hydroxymethyl)formamide is not readily compiled in a single source, data is available across various spectroscopic databases. Researchers are encouraged to consult resources such as SpectraBase for 13C NMR and GC-MS data.[3] The expected spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the formyl proton, the methylene protons, the hydroxyl proton, and the amide proton. The chemical shifts and coupling patterns of these protons would be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals, one for the carbonyl carbon of the formamide group and another for the methylene carbon of the hydroxymethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H and O-H stretching vibrations, the C=O stretching of the amide, and C-N stretching. A high-resolution infrared spectroscopic study of the related molecule, formamide, has been conducted, providing a basis for interpreting the spectrum of its hydroxymethyl derivative.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of N-(Hydroxymethyl)formamide (75.07 g/mol ), along with fragmentation patterns characteristic of the loss of functional groups such as the hydroxyl or formyl group.[3]

Reactivity and Applications in Drug Development

The dual functionality of N-(Hydroxymethyl)formamide dictates its reactivity. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, while the amide group can be involved in hydrolysis and other transformations.

In the context of drug development and medicinal chemistry, N-substituted amides are of paramount importance.[5] The N-hydroxymethyl group, in particular, has been utilized in stereoselective synthesis of complex molecules.[6] N-(Hydroxymethyl)formamide can serve as a valuable building block in the synthesis of more complex nitrogen-containing heterocycles and other pharmacologically active compounds. Its ability to act as a formaldehydic synthon under certain conditions also expands its synthetic utility.

While specific, high-profile examples of N-(Hydroxymethyl)formamide in late-stage drug synthesis are not widely publicized, its role as a versatile intermediate in early-stage discovery and process development should not be underestimated. The principles of its reactivity are applicable to the synthesis of a wide range of amide-containing pharmaceuticals.

Safety and Handling

N-(Hydroxymethyl)formamide is a chemical that requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as toxic in contact with skin and may damage fertility or the unborn child.[3]

Safety Precautions:

-

Always handle N-(Hydroxymethyl)formamide in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Researchers should always consult the latest Safety Data Sheet (SDS) for N-(Hydroxymethyl)formamide before use to ensure they are aware of all potential hazards and handling procedures.

Conclusion

N-(Hydroxymethyl)formamide is a foundational molecule in the field of organic synthesis. Its straightforward, base-catalyzed synthesis from readily available starting materials makes it an accessible and valuable reagent. This technical guide has provided a comprehensive overview of its synthesis, properties, and reactivity, with a focus on providing practical, field-proven insights for researchers and drug development professionals. A thorough understanding of the principles outlined herein will enable scientists to effectively and safely utilize N-(Hydroxymethyl)formamide in their synthetic endeavors.

References

Sources

- 1. Formamide, N-methyl- [webbook.nist.gov]

- 2. CAS 13052-19-2: N-(Hydroxymethyl)formamide | CymitQuimica [cymitquimica.com]

- 3. N-(Hydroxymethyl)formamide | C2H5NO2 | CID 83086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pulsus.com [pulsus.com]

- 6. researchgate.net [researchgate.net]

N-(Hydroxymethyl)formamide chemical structure and IUPAC name

An In-Depth Technical Guide to N-(Hydroxymethyl)formamide: Structure, Synthesis, and Applications

Introduction

N-(Hydroxymethyl)formamide, also known by synonyms such as N-Methylolformamide, is an organic compound that serves as a valuable and versatile reagent in synthetic chemistry.[1][2] As a member of the N-functionalized amide class, its unique structure incorporates both a reactive hydroxyl group and a formamide moiety.[1][3] This bifunctionality allows it to participate in a wide range of chemical transformations, making it a significant building block in the synthesis of various nitrogen-containing compounds.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Structure

A thorough understanding of a molecule's identity and structure is fundamental to predicting its reactivity and application. N-(Hydroxymethyl)formamide is a simple yet functionally rich molecule.

IUPAC Name: The systematically generated and internationally recognized name for this compound is N-(hydroxymethyl)formamide .[4][]

Molecular and Structural Formula: The compound is defined by the molecular formula C₂H₅NO₂ .[1][4][][6] Its structure consists of a formamide backbone where a hydroxymethyl group (-CH₂OH) is substituted on the nitrogen atom.[1][3]

Structural Elucidation

The IUPAC name directly reflects the molecule's composition. "Formamide" indicates the simplest amide, derived from formic acid, with the structure HCONH₂. The prefix "N-(hydroxymethyl)" specifies that a hydroxymethyl group (-CH₂OH) is attached to the nitrogen (N) atom of the formamide. This substitution is key to its distinct chemical properties, differentiating it from unsubstituted formamide. The presence of both a hydrogen bond donor (the -OH and N-H groups) and acceptor (the carbonyl and hydroxyl oxygens) influences its physical properties and intermolecular interactions.[1]

Caption: Molecular structure of N-(Hydroxymethyl)formamide.

Physicochemical Properties

The physical and chemical properties of N-(Hydroxymethyl)formamide dictate its handling, storage, and use in various reaction conditions. It is typically a colorless to pale yellow liquid or solid, contingent on purity and temperature.[1] Its solubility in water and other organic solvents makes it a versatile reagent.[1]

| Property | Value | Source(s) |

| CAS Number | 13052-19-2 | [1][2][4] |

| Molecular Formula | C₂H₅NO₂ | [1][4][] |

| Molecular Weight | 75.07 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 367.5°C at 760 mmHg | [] |

| Density | 1.151 g/cm³ | [] |

| SMILES | O=CNCCO | [1][4] |

| InChI Key | MNQOPPDTVHYCEZ-UHFFFAOYSA-N | [1][2][] |

Synthesis and Manufacturing

The most direct and common industrial synthesis of N-(Hydroxymethyl)formamide involves the reaction of formamide with formaldehyde.[3] This reaction is an example of an amidoalkylation, where an N-H bond of the amide adds across the carbonyl group of the aldehyde.

Causality of Experimental Choices

The synthesis is typically conducted under base-catalyzed conditions. The base (e.g., potassium carbonate) deprotonates the formamide, increasing its nucleophilicity. This enhanced nucleophile then readily attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is often performed at controlled, low-to-moderate temperatures to prevent side reactions, such as the Cannizzaro reaction of formaldehyde or self-polymerization. An inert solvent may be used to facilitate mixing and temperature control.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(Hydroxymethyl)formamide

Introduction: Unveiling the Molecular Signature of a Versatile Reagent

N-(Hydroxymethyl)formamide (HMF), also known as N-methylolformamide, is a simple yet significant organic molecule possessing both an amide and a primary alcohol functional group.[1][2] Its utility spans various domains of chemical synthesis, including its role as a precursor in the formation of N-vinylformamide and other functionalized amides.[3] A thorough understanding of its molecular structure is paramount for its effective application and for quality control in research and industrial settings. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential tools to elucidate and confirm the structural integrity of N-(Hydroxymethyl)formamide.

This guide offers a detailed exploration of the spectroscopic data of N-(Hydroxymethyl)formamide. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that intertwines the theoretical underpinnings of each technique with practical, field-proven insights into data acquisition and interpretation. We will delve into the causality behind experimental choices and establish a framework for the self-validating characterization of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), we can map out the connectivity and chemical environment of each atom within the N-(Hydroxymethyl)formamide molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of N-(Hydroxymethyl)formamide is expected to exhibit distinct signals corresponding to the three unique proton environments: the formyl proton (-CHO), the methylene protons (-CH₂-), and the protons of the amide (-NH-) and hydroxyl (-OH) groups.

Expected ¹H NMR Spectral Data:

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Formyl H (-CHO) | ~8.1-8.3 | Singlet (s) | 1H |

| Amide H (-NH) | Broad, variable | Broad Singlet (br s) | 1H |

| Methylene H (-CH₂-) | ~4.5-4.8 | Doublet (d) | 2H |

| Hydroxyl H (-OH) | Broad, variable | Broad Singlet (br s) | 1H |

Note: The chemical shifts for the amide and hydroxyl protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They often appear as broad signals and may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.

Causality in ¹H NMR Interpretation:

-

The Formyl Proton: The proton attached to the carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond, resulting in a downfield chemical shift in the region of 8.1-8.3 ppm.

-

The Methylene Protons: These protons are adjacent to both a nitrogen and an oxygen atom, leading to their deshielding and a predicted chemical shift around 4.5-4.8 ppm. The coupling to the adjacent amide proton would theoretically result in a doublet.

-

Amide and Hydroxyl Protons: The broadness of these signals is a direct consequence of their involvement in hydrogen bonding and rapid chemical exchange with the solvent and other HMF molecules.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For N-(Hydroxymethyl)formamide, two distinct signals are expected.

Expected ¹³C NMR Spectral Data:

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) |

| Carbonyl C (C=O) | ~163-167 |

| Methylene C (-CH₂-) | ~65-70 |

Note: While experimental data from subscription-based databases like SpectraBase is indicated to exist, it is not publicly accessible.[2] The predicted values are based on established chemical shift ranges for similar functional groups.

Causality in ¹³C NMR Interpretation:

-

The Carbonyl Carbon: The carbon of the formyl group is highly deshielded due to the double bond to an electronegative oxygen atom, placing its resonance at the downfield end of the spectrum.

-

The Methylene Carbon: This carbon is bonded to two electronegative atoms (nitrogen and oxygen), which deshields it relative to a simple alkane carbon, resulting in a chemical shift in the 65-70 ppm range.

Workflow for NMR Data Acquisition

Caption: Generalized workflow for acquiring ¹H and ¹³C NMR spectra of N-(Hydroxymethyl)formamide.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-(Hydroxymethyl)formamide will be dominated by absorptions characteristic of its amide and alcohol functionalities.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | O-H Stretch (H-bonded) | Hydroxyl | Strong, Broad |

| 3350-3180 | N-H Stretch | Amide | Medium |

| ~1670 | C=O Stretch (Amide I) | Amide | Strong |

| ~1550 | N-H Bend (Amide II) | Amide | Medium |

| ~1100 | C-O Stretch | Alcohol | Medium |

Note: The precise positions and shapes of the O-H and N-H stretching bands can be influenced by the degree of hydrogen bonding in the sample.

Causality in IR Interpretation:

-

O-H and N-H Stretching Region: The broad, strong absorption between 3400 and 3200 cm⁻¹ is a hallmark of a hydrogen-bonded hydroxyl group. The amide N-H stretch typically appears in a similar region, often as a sharper peak superimposed on the broad O-H band.

-

Carbonyl (Amide I) Band: The strong absorption around 1670 cm⁻¹ is characteristic of the C=O stretching vibration in a secondary amide. Its position is sensitive to the electronic environment and hydrogen bonding.

-

N-H Bending (Amide II) Band: This band, arising from the in-plane bending of the N-H bond, is a key diagnostic feature for secondary amides and is expected around 1550 cm⁻¹.

-

C-O Stretching: The C-O single bond stretch of the primary alcohol will give rise to a medium intensity band in the fingerprint region, typically around 1100 cm⁻¹.

Workflow for ATR-FTIR Spectroscopy

Caption: Standard workflow for obtaining an ATR-FTIR spectrum of liquid N-(Hydroxymethyl)formamide.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For N-(Hydroxymethyl)formamide, it allows for the determination of the molecular weight and provides insights into the molecule's structure through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular formula of N-(Hydroxymethyl)formamide is C₂H₅NO₂.[2] The expected monoisotopic mass is approximately 75.03 g/mol .[2] In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (m/z = 75) would confirm the molecular weight.

-

Key Fragmentation Pathways: Amides and alcohols exhibit characteristic fragmentation patterns. For N-(Hydroxymethyl)formamide, some plausible fragmentation pathways include:

-

Loss of a hydroxyl radical (•OH) to give a fragment at m/z = 58.

-

Loss of formaldehyde (CH₂O) to give a fragment corresponding to formamide at m/z = 45.

-

Cleavage of the C-N bond, leading to fragments such as [CH₂OH]⁺ (m/z = 31) or [HCONH]⁺ (m/z = 44).

-

Alpha-cleavage adjacent to the nitrogen or oxygen atoms.

-

Causality in Mass Spectrometry Interpretation:

The fragmentation of the molecular ion is governed by the relative stability of the resulting carbocations and neutral fragments. Bonds adjacent to heteroatoms (N and O) are common points of cleavage. The observation of fragments corresponding to the loss of stable neutral molecules like water or formaldehyde is a strong indicator of the presence of hydroxyl and hydroxymethyl groups, respectively.

Workflow for GC-MS Analysis

Caption: A typical workflow for the analysis of N-(Hydroxymethyl)formamide by Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion: A Coherent Spectroscopic Portrait

The structural elucidation of N-(Hydroxymethyl)formamide is a synergistic process that relies on the complementary information provided by NMR, IR, and Mass Spectrometry. While ¹H and ¹³C NMR map out the carbon and proton framework, IR spectroscopy confirms the presence of key functional groups (amide and alcohol), and mass spectrometry provides the definitive molecular weight and clues to the molecule's connectivity through fragmentation analysis. The collective interpretation of these spectroscopic data provides a robust and self-validating confirmation of the molecular structure of N-(Hydroxymethyl)formamide, which is essential for its confident application in research and development.

References

-

Liu, H., Mei, Q., & Qin, H. (n.d.). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83086, N-(Hydroxymethyl)formamide. Retrieved from [Link]

-

Hoidy, W. H., Ahmad, M. B., Al-Mulla, E. A. J., Yunus, W. M. Z. W., & Ibrahim, N. A. B. (2010). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Oriental Journal of Chemistry, 26(2), 369-372. Retrieved from [Link]

- Li, B. (2004). Ab initio Study on the Interaction between Formaldehyde and Formamide. Chinese Journal of Chemical Physics, 17(4), 433-436.

-

Zhao, T.-X., Zhai, G.-W., Liang, J., Li, P., Hu, X.-B., & Wu, Y.-T. (2017). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. Retrieved from [Link]

Sources

A Theoretical Exploration of N-(Hydroxymethyl)formamide: A Guide for Researchers

Abstract

N-(Hydroxymethyl)formamide (HMF) stands as a molecule of significant interest due to its role as a key intermediate in the metabolism of formamide and its derivatives, as well as its potential applications in organic synthesis. This technical guide provides an in-depth exploration of the theoretical properties of HMF, offering a valuable resource for researchers, scientists, and professionals in drug development. By integrating foundational computational studies with principles of theoretical chemistry, this document elucidates the structural, electronic, and reactive nature of this bifunctional molecule.

Introduction: The Significance of N-(Hydroxymethyl)formamide

N-(Hydroxymethyl)formamide (CAS: 13052-19-2, Molecular Formula: C₂H₅NO₂) is the simplest N-hydroxymethylated amide, characterized by the presence of both a hydroxyl and a formamide functional group.[1][2] This unique structure imparts a rich and varied chemistry, allowing it to participate in reactions typical of both alcohols and amides.[1] Its ability to form hydrogen bonds significantly influences its reactivity and interactions with other molecules.[1] Understanding the theoretical underpinnings of HMF's properties is crucial for predicting its behavior in biological systems and for designing novel synthetic pathways.

This guide will delve into the core theoretical aspects of HMF, beginning with its molecular geometry and conformational preferences. We will then explore its electronic structure, providing insights into its reactivity through frontier molecular orbital analysis. Finally, we will discuss the theoretical basis of its chemical reactivity, including its formation and potential decomposition pathways.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of N-(Hydroxymethyl)formamide is fundamental to its chemical behavior.[1] Early computational studies using the Modified Neglect of Diatomic Overlap (MNDO) method provided foundational insights into the molecule's preferred conformation.[3]

Ground State Conformation

Theoretical calculations predict that the ground state of N-(Hydroxymethyl)formamide adopts an s-Z conformation .[3] In this arrangement, the C=O and N-H bonds are anti-periplanar, which is a common feature in many simple amides. This conformation is favored due to a combination of steric and electronic factors.

Diagram 1: s-Z Conformation of N-(Hydroxymethyl)formamide

Caption: s-Z conformation of N-(Hydroxymethyl)formamide.

Pyramidal Nitrogen

A key structural feature of N-(hydroxymethyl)amides, including HMF, is the pyramidal geometry of the nitrogen atom .[3] This deviation from the expected planar sp² hybridization of a typical amide nitrogen is a consequence of the electron-withdrawing nature of the hydroxymethyl group. This pyramidalization reduces the degree of resonance between the nitrogen lone pair and the carbonyl group, which has significant implications for the molecule's reactivity.

Intramolecular Hydrogen Bonding

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor) within the same molecule raises the possibility of intramolecular hydrogen bonding. Theoretical studies on related systems suggest that such interactions can play a crucial role in stabilizing certain conformations.[4] In the s-Z conformation of HMF, the hydroxyl hydrogen and the carbonyl oxygen are in proximity, and the formation of a weak intramolecular hydrogen bond is plausible, contributing to the stability of this conformer.

Table 1: Calculated Geometric Parameters of Formamide (for comparison)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.217 | |

| C-N | 1.352 | |

| N-H (cis) | 1.001 | |

| N-H (trans) | 1.002 | |

| C-H | 1.101 | |

| O-C-N: 124.7 | ||

| H-C-N: 112.9 | ||

| C-N-H (cis): 119.0 | ||

| C-N-H (trans): 120.3 | ||

| H-N-H: 118.5 |

Note: These values are for the parent molecule, formamide, and are provided as a baseline for understanding the amide backbone. The presence of the hydroxymethyl group in HMF will induce changes in these parameters.

Electronic Structure and Properties

The arrangement of electrons within N-(Hydroxymethyl)formamide dictates its reactivity and spectroscopic properties. While specific high-level computational data for HMF is limited, we can infer its electronic characteristics by considering the properties of formamide and the electronic effects of the hydroxymethyl substituent.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. In amides, the HOMO is typically associated with the lone pair on the nitrogen atom and the π-system of the carbonyl group, while the LUMO is the π* anti-bonding orbital of the C=O bond.

The introduction of the hydroxymethyl group is expected to influence the energies of these orbitals. The oxygen atom's lone pairs in the hydroxymethyl group may lead to the presence of higher-energy non-bonding orbitals, potentially raising the energy of the HOMO. The electron-withdrawing nature of the hydroxyl group could also stabilize the molecule, affecting the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity.

Diagram 2: Conceptual Representation of Frontier Molecular Orbitals

Caption: Energy difference between HOMO and LUMO.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For HMF, the MEP would be expected to show:

-

Negative potential (red/yellow): Around the carbonyl oxygen and the hydroxyl oxygen, indicating these are sites for electrophilic attack.

-

Positive potential (blue): Around the amide and hydroxyl hydrogens, indicating these are acidic protons and sites for nucleophilic attack.

The MEP is a valuable tool for predicting how HMF will interact with other molecules, including biological macromolecules.

Theoretical Insights into Chemical Reactivity

Synthesis: The Reaction of Formamide and Formaldehyde

The most direct route to N-(Hydroxymethyl)formamide is the reaction between formamide and formaldehyde.[1] Theoretical studies on the interaction between these two molecules provide insight into the initial steps of this reaction. Ab initio calculations have shown that formamide and formaldehyde can form stable complexes through hydrogen bonding.[1]

The most stable complex involves a cyclic structure with two hydrogen bonds: an N-H···O bond from the formamide to the formaldehyde oxygen, and a C-H···O bond from the formaldehyde to the formamide oxygen.[1] The formation of this complex is primarily driven by electrostatic interactions.[1] This pre-reaction complex likely serves as the precursor to the covalent bond formation between the formamide nitrogen and the formaldehyde carbon.

Diagram 3: Proposed Reaction Pathway for HMF Synthesis

Caption: Conceptual pathway for HMF synthesis.

Decomposition Pathways

The stability of N-(hydroxymethyl) compounds is a critical factor in their biological activity and synthetic utility. Studies on related N-(hydroxymethyl) amides have shown that they can be unstable, potentially decomposing to release formaldehyde.[5]

Theoretical studies on the decomposition of the parent molecule, formamide, have identified several pathways, including decarboxylation, dehydrogenation, and dehydration, with energy barriers in the range of 73-78 kcal/mol.[6] The decomposition of HMF is likely to proceed through different, lower-energy pathways due to the presence of the hydroxymethyl group. A plausible decomposition route is the retro-synthesis reaction, yielding formamide and formaldehyde. The stability of HMF is influenced by factors such as pH and the presence of other functional groups.[5]

Predicted Spectroscopic Properties

While experimental spectroscopic data for N-(Hydroxymethyl)formamide is available, theoretical calculations can provide a deeper understanding of the relationship between the molecule's structure and its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical prediction of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the structural elucidation of HMF and its derivatives.

-

¹H NMR: The spectrum would be expected to show distinct signals for the formyl proton, the amide proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of these protons would be influenced by the electronic environment and the molecule's conformation.

-

¹³C NMR: Signals for the carbonyl carbon and the methylene carbon would be expected. The chemical shift of the carbonyl carbon can provide information about the degree of resonance in the amide bond.

Infrared (IR) Spectroscopy

Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR spectra. Key vibrational modes for HMF would include:

-

N-H stretch: Typically in the region of 3200-3400 cm⁻¹.

-

O-H stretch: A broad band, usually around 3300-3500 cm⁻¹.

-

C=O stretch (Amide I band): A strong absorption, typically between 1650 and 1700 cm⁻¹. The position of this band is sensitive to the strength of the amide resonance.

-

N-H bend (Amide II band): Usually found in the 1550-1620 cm⁻¹ region.

Experimental Protocols for Theoretical Validation

The theoretical predictions outlined in this guide can be validated through a series of well-established experimental techniques.

Synthesis of N-(Hydroxymethyl)formamide

Protocol: A mixture of formamide and an aqueous solution of formaldehyde is heated, often in the presence of a catalytic amount of base, such as potassium carbonate. The product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.

Justification: This protocol follows the principles of nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde. The basic catalyst deprotonates the formamide, increasing its nucleophilicity and accelerating the reaction.

Spectroscopic Characterization

Protocol:

-

NMR Spectroscopy: Dissolve a purified sample of HMF in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of a solid sample using an ATR-FTIR spectrometer or by preparing a KBr pellet.

Justification: Comparison of the experimentally obtained spectra with theoretically predicted spectra can confirm the molecular structure and provide insights into the conformational preferences in solution and the solid state.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical properties of N-(Hydroxymethyl)formamide. By examining its molecular geometry, electronic structure, and reactivity from a computational perspective, we gain a deeper understanding of this important molecule. While direct, high-level theoretical data for HMF is still somewhat limited, the principles outlined here, in conjunction with data from related molecules, provide a robust framework for researchers in the fields of chemistry, biology, and drug development. Future computational studies are encouraged to further refine our understanding of this versatile compound.

References

-

Mallawaarachchi, W., Simmonds, R. J., & Parry, D. E. (1989). The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities. Anticancer Drug Design, 4(3), 233–240. [Link]

-

Li, B. (2004). Ab initio Study on the Interaction between Formaldehyde and Formamide. Chinese Journal of Chemical Physics, 17(4), 433-436. [Link]

-

Nguyen, V. S., Abbott, H. L., Dawley, M. M., Orlando, T. M., Leszczynski, J., & Nguyen, M. T. (2011). Theoretical study of formamide decomposition pathways. The Journal of Physical Chemistry A, 115(5), 841–851. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83086, N-(Hydroxymethyl)formamide. Retrieved from [Link]

-

Majewska, P., Pająk, J., Rospenk, M., & Filarowski, A. (2009). The intra- versus intermolecular hydrogen bonding equilibrium in 2-hydroxy-N,N-diethylbenzamide. Journal of Physical Organic Chemistry, 22(2), 130-137. [Link]

-

Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(11), 1773–1781. [Link]

Sources

- 1. Ab initio Study on the Interaction between Formaldehyde and Formamide [cjcp.ustc.edu.cn]

- 2. N-(Hydroxymethyl)formamide | C2H5NO2 | CID 83086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(Hydroxymethyl)formamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N-(Hydroxymethyl)formamide in Modern Chemistry

N-(Hydroxymethyl)formamide, also known as N-methylolformamide, is a simple yet versatile organic compound that serves as a crucial reagent in various chemical and biological applications. Its significance lies in its dual-functionality, possessing both a formamide and a hydroxymethyl group. This structure allows it to act as a stable, controllable source of formaldehyde, making it an invaluable tool in organic synthesis, polymer science, and particularly in the crosslinking of biomolecules for drug development and diagnostics. This guide provides a comprehensive overview of its core chemical properties, synthesis protocols, reaction mechanisms, and key applications, grounded in authoritative scientific principles.

Chapter 1: Core Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective and safe application. N-(Hydroxymethyl)formamide is an organic molecule whose utility is directly derived from its specific chemical structure and resultant properties.

Molecular Formula and Weight

The chemical identity of N-(Hydroxymethyl)formamide is defined by its elemental composition and mass.

The presence of nitrogen and oxygen atoms makes the molecule polar and capable of hydrogen bonding, which dictates its solubility and reactivity.[2]

Physicochemical Data Summary

The key physical and chemical identifiers for N-(Hydroxymethyl)formamide are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | N-(hydroxymethyl)formamide | [1] |

| CAS Number | 13052-19-2 | [1][2] |

| Molecular Formula | C₂H₅NO₂ | [1][2] |

| Molecular Weight | 75.07 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Soluble in water and various organic solvents | [2] |

| Synonyms | N-Methylolformamide, (Hydroxymethyl)formamide | [1] |

Chapter 2: Synthesis and Mechanism

The synthesis of N-(Hydroxymethyl)formamide is a classic example of a condensation reaction, valued for its efficiency and relatively simple conditions. Understanding this process is key to ensuring high purity and yield for research applications.

Synthesis Pathway: Condensation of Formamide and Formaldehyde

The primary industrial and laboratory synthesis route involves the base-catalyzed reaction of formamide with an excess of formaldehyde.[3] This reaction is an equilibrium process, and experimental conditions are optimized to drive the reaction toward the formation of the desired N-hydroxymethyl adduct.

Causality Behind Experimental Choices:

-

Base Catalyst (e.g., Potassium Carbonate): The base is crucial for deprotonating the formamide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of formaldehyde. Potassium carbonate is often chosen as it is a mild, inexpensive, and effective base for this transformation.[3]

-

Excess Formaldehyde: Using an excess of formaldehyde shifts the reaction equilibrium to favor the product, maximizing the yield of N-(Hydroxymethyl)formamide, in accordance with Le Châtelier's principle.[3]

-

Temperature Control: The reaction is typically performed in a boiling water bath to provide sufficient energy to overcome the activation barrier without causing significant decomposition of the reactants or product.[3]

Synthesis Reaction Diagram

The following diagram illustrates the base-catalyzed synthesis of N-(Hydroxymethyl)formamide.

Caption: Base-catalyzed synthesis of N-(Hydroxymethyl)formamide.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of N-hydroxymethyl amides.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3.0 g of nicotinamide (as a model amide) with 5.0 mL of a 37% aqueous formaldehyde solution.

-

Catalyst Addition: Add 0.03 g of potassium carbonate to the mixture to initiate the reaction.

-

Heating: Place the flask in a boiling water bath and heat for one hour with stirring.

-

Work-up and Isolation: After cooling, the product can be isolated. Depending on the specific amide used, this may involve crystallization, extraction, or chromatographic purification. A 72.4% yield was reported for N-Hydroxymethyl-nicotinamide under these conditions.[3]

Chapter 3: Applications in Research and Development

The unique chemical nature of N-(Hydroxymethyl)formamide makes it a valuable reagent in several scientific domains. Its ability to act as a formaldehyde donor is central to its primary applications.[2]

Biological Crosslinking Agent

In drug development and biochemical research, crosslinking agents are used to stabilize protein structures, trap protein-protein interactions, and conjugate antibodies to drugs or labels. N-(Hydroxymethyl)formamide serves as an efficient crosslinker by slowly releasing formaldehyde under physiological conditions. This formaldehyde then forms covalent methylene bridges between proximal amino groups (e.g., lysine residues) on protein surfaces.

Trustworthiness and Self-Validation: The slow-release kinetics of formaldehyde from N-(Hydroxymethyl)formamide is a key advantage. Unlike using aqueous formaldehyde directly, which reacts rapidly and indiscriminately, N-(Hydroxymethyl)formamide allows for more controlled and specific crosslinking. The extent of crosslinking can be validated using SDS-PAGE, where crosslinked protein complexes will exhibit higher molecular weights.

Reagent in Organic Synthesis

Beyond biochemistry, N-(Hydroxymethyl)formamide is utilized as a reagent for amidomethylation reactions in organic synthesis.[2] It provides a convenient way to introduce the –CH₂NHCHO group into various molecules, serving as a building block for more complex nitrogen-containing compounds.[2][4]

Experimental Workflow: Protein Crosslinking

The following diagram outlines a typical workflow for using N-(Hydroxymethyl)formamide in a protein crosslinking experiment.

Caption: Workflow for a typical protein crosslinking experiment.

Chapter 4: Safety, Handling, and Toxicology

Due to its chemical nature and its role as a formaldehyde releaser, proper handling of N-(Hydroxymethyl)formamide is critical. Formamide and its derivatives are associated with significant health hazards.

GHS Hazard Classification

N-(Hydroxymethyl)formamide is classified with significant hazards that demand rigorous safety protocols.[1]

-

Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[1]

-

Acute Dermal Toxicity (Category 3): Toxic in contact with skin.[1]

Safe Handling Protocols

All work with N-(Hydroxymethyl)formamide must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

-

Engineering Controls: Use a certified chemical fume hood to avoid inhalation of vapors.[5][6]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid all direct contact with the skin, eyes, and clothing.[6][8] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a well-ventilated, secure area, separated from strong oxidants.[5][7][9]

Conclusion

N-(Hydroxymethyl)formamide, with a molecular formula of C₂H₅NO₂ and a molecular weight of 75.07 g/mol , is a fundamentally important reagent. Its utility, derived from its structure as a stable formaldehyde adduct, spans organic synthesis and biochemical applications, most notably as a controlled crosslinking agent. While its synthesis is straightforward, its significant toxicological profile, particularly its reproductive toxicity, necessitates strict adherence to safety protocols. For the informed researcher, N-(Hydroxymethyl)formamide remains a powerful tool for advancing research in chemistry and drug development.

References

-

N-(Hydroxymethyl)formamide | C2H5NO2 | CID 83086 . PubChem, National Institutes of Health. [Link]

-

N-hydroxy-N-(hydroxymethyl)formamide | C2H5NO3 | CID 57022244 . PubChem, National Institutes of Health. [Link]

-

The Uses and Benefits of Formamide . Shijiazhuang Sincere Chemicals Co., Ltd. [Link]

-

ICSC 1087 - N-METHYLFORMAMIDE . Inchem.org. [Link]

-

N-Methyl Formamide . ChemBK. [Link]

-

N-Hydroxymethylformamide . Pharos. [Link]

-

Formamide . Wikipedia. [Link]

- WO2004020395A1 - Synthesis of n-vinyl formamide.

-

Safety Data Sheet: Formamide . Carl ROTH. [Link]

-

Probe containing Formamide - SAFETY DATA SHEET . [Link]

-

METHOD FOR OBTAINING BIO-SOURCED N-VINYLFORMAMIDE . European Patent Office. [Link]

-

Lab Safety Guideline: Formamide . Harvard University Environmental Health and Safety. [Link]

-

[Study on the Synthesis of N-hydroxymethyl-nicotinamide] . PubMed. [Link]

-

Preparation of formamide . PrepChem.com. [Link]

Sources

- 1. N-(Hydroxymethyl)formamide | C2H5NO2 | CID 83086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 13052-19-2: N-(Hydroxymethyl)formamide | CymitQuimica [cymitquimica.com]

- 3. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Uses and Benefits of Formamide [sincerechemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. agilent.com [agilent.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. ICSC 1087 - N-METHYLFORMAMIDE [inchem.org]

Physical properties of N-(Hydroxymethyl)formamide (boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of N-(Hydroxymethyl)formamide

Introduction to N-(Hydroxymethyl)formamide

N-(Hydroxymethyl)formamide (CAS No. 13052-19-2) is an organic compound featuring a formamide group functionalized with a hydroxymethyl group.[1][2] This bifunctional nature imparts a unique combination of polarity, reactivity, and hydrogen-bonding capability. While it serves as a valuable reagent in various organic syntheses, particularly in the preparation of amides and other nitrogenous compounds, its full physicochemical profile is not extensively documented in publicly available literature.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physical properties is paramount. Properties such as boiling point and solubility govern critical parameters including purification methods (e.g., distillation), formulation strategies, reaction conditions, and bioavailability. This guide provides a comprehensive overview of the known and expected physical properties of N-(Hydroxymethyl)formamide and presents detailed, field-proven experimental protocols for their precise determination.

Physicochemical Profile

The molecular structure of N-(Hydroxymethyl)formamide, with its capacity for extensive hydrogen bonding via both the amide and hydroxyl moieties, is the primary determinant of its physical properties.[1] This structure suggests it is a polar molecule, likely existing as a colorless to pale yellow liquid or low-melting solid at ambient temperatures.[1]

Data Summary

All quantitative data for N-(Hydroxymethyl)formamide are summarized in the table below for easy reference.

| Property | Value / Description | Source(s) |

| CAS Number | 13052-19-2 | [1][2] |

| Molecular Formula | C₂H₅NO₂ | [1][2] |

| Molecular Weight | 75.07 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | Data not available in cited literature. The compound may be sensitive to heat.[1] | N/A |

| Solubility | Soluble in water and various organic solvents.[1] Specific quantitative data is limited. | N/A |

Boiling Point: Theoretical Basis and Experimental Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a fundamental property for assessing purity and designing purification protocols like distillation. For N-(Hydroxymethyl)formamide, the strong intermolecular hydrogen bonds are expected to result in a relatively high boiling point compared to non-polar compounds of similar molecular weight. However, its thermal stability may be a concern, as related compounds like formamide can decompose upon heating.[1][3]

Experimental Protocol: Micro-Boiling Point Determination via Thiele Tube

Given the frequent need to characterize small sample quantities in a research setting, the Thiele tube method is an efficient and material-sparing choice for determining a boiling point.

Causality Behind Experimental Choices:

-

Thiele Tube: The specific shape of the Thiele tube is designed to create a continuous convection current in the heating oil when the side arm is heated. This ensures uniform temperature distribution throughout the apparatus, which is critical for an accurate measurement.

-

Inverted Capillary Tube: This small, inverted tube acts as a miniature pressure vessel, trapping air and, upon heating, the vapor of the sample. The escape of this vapor (observed as a stream of bubbles) is a direct indicator that the sample's vapor pressure is overcoming the external atmospheric pressure. The point at which bubbling ceases and the liquid is drawn back into the capillary upon cooling marks the precise moment when the external pressure equals the vapor pressure.

Step-by-Step Methodology:

-

Sample Preparation: Attach a small test tube containing 0.5 mL of N-(Hydroxymethyl)formamide to a thermometer using a rubber band or wire. The thermometer bulb should be level with the bottom of the test tube.

-

Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Assembly: Place the entire assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is fully submerged below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.

-

Equilibration: Remove the heat source and allow the apparatus to cool slowly.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

-

Validation: It is good practice to repeat the heating and cooling cycle to verify the measurement.

Visualization: Boiling Point Determination Workflow

The logical flow of the micro-boiling point determination experiment is depicted below.

Caption: Workflow for micro-boiling point determination.

Solubility: Guiding Principles and Measurement

Solubility is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability and formulation. The principle of "like dissolves like" provides a strong theoretical basis for predicting the solubility of N-(Hydroxymethyl)formamide. Its polar amide and hydroxyl groups allow it to act as both a hydrogen bond donor and acceptor, predicting high solubility in polar protic solvents like water and alcohols.[1] Conversely, it is expected to have limited solubility in non-polar solvents such as hexanes or diethyl ether.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that the solution reaches a true equilibrium with the excess solid solute.[4]

Causality Behind Experimental Choices:

-

Excess Solute: Adding an excess of the compound ensures that the solvent becomes fully saturated, which is the definition of a saturated solution at equilibrium.

-

Isothermal Agitation: Maintaining a constant temperature is crucial because solubility is temperature-dependent. Agitation (shaking or stirring) increases the surface area of the solute exposed to the solvent, accelerating the time it takes to reach equilibrium. A 24-48 hour period is typically sufficient to ensure equilibrium is reached.

-

Supernatant Analysis: After equilibrium, the undissolved solid must be completely removed (via centrifugation and filtration) to ensure that only the dissolved solute is being measured in the supernatant.

-

Quantitative Analysis (HPLC/UV-Vis): A validated analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is required to accurately determine the concentration of the solute in the saturated solution. This provides a precise, quantitative measure of solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of N-(Hydroxymethyl)formamide to a known volume of the desired solvent (e.g., 10 mL of water) in a sealed vial.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C) and agitate for 24-48 hours.

-

Phase Separation: After equilibration, allow the vial to stand in the bath to let the excess solid settle. For fine suspensions, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a 0.45 µm syringe filter.

-

Dilution: Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC or UV-Vis) to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated supernatant, factoring in the dilution. This value represents the solubility, typically expressed in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

The standardized workflow for the shake-flask solubility assay is outlined in the diagram below.

Caption: Workflow for the isothermal shake-flask solubility assay.

Conclusion

N-(Hydroxymethyl)formamide is a compound of interest with physical properties dictated by its polar and hydrogen-bonding functional groups. While qualitative descriptions indicate it is soluble in water and possesses a relatively low boiling point, precise, experimentally-derived quantitative data is scarce in the accessible literature.[1] For professionals in research and drug development, direct experimental determination is therefore essential. The standardized, self-validating protocols for micro-boiling point and shake-flask solubility determination provided in this guide offer a robust framework for characterizing N-(Hydroxymethyl)formamide, enabling its effective and reliable use in synthesis, formulation, and other scientific applications.

References

-

Chemsrc. N-hydroxymethyl-N-methylformamide | CAS#:20546-32-1. [Link]

-

SF-EP. The Chemistry Behind N-Methylformamide: Properties and Synthesis. [Link]

-

ChemBK. N-Methyl Formamide. [Link]

-

PubChem, National Institutes of Health. N-(Hydroxymethyl)-N-methylformamide. [Link]

-

PubChem, National Institutes of Health. N-(Hydroxymethyl)formamide. [Link]

-

Inchem.org. ICSC 1087 - N-METHYLFORMAMIDE. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Wikipedia. Formamide. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

Sources

An In-depth Technical Guide to N-(Hydroxymethyl)formamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Hydroxymethyl)formamide, a seemingly simple organic molecule, holds significant potential as a versatile reagent and building block in modern organic synthesis and drug development. Its unique bifunctional nature, possessing both a nucleophilic amide and a reactive hydroxymethyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of N-(Hydroxymethyl)formamide, including its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on providing practical insights for laboratory professionals.

Nomenclature and Identification: A Multifaceted Compound

Clear and unambiguous identification of chemical compounds is paramount in research and development. N-(Hydroxymethyl)formamide is known by several synonyms and alternative names in the chemical literature and commercial catalogs. Understanding these variations is crucial for effective literature searches and procurement.

Table 1: Synonyms and Identifiers for N-(Hydroxymethyl)formamide

| Identifier Type | Value | Source |

| Systematic Name (IUPAC) | N-(hydroxymethyl)formamide | [1] |

| CAS Number | 13052-19-2 | [2], |

| Common Synonyms | N-Methylolformamide | [2] |

| (Hydroxymethyl)formamide | [2] | |

| Formamide, N-(hydroxymethyl)- | [1] | |

| Abbreviation | N-HMF | [1] |

| Other Identifiers | NSC 348403 | [2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in the laboratory. N-(Hydroxymethyl)formamide is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[2] It is soluble in water and various organic solvents, a property that enhances its versatility in a range of reaction conditions.[2]

Table 2: Physicochemical Properties of N-(Hydroxymethyl)formamide

| Property | Value | Source |

| Molecular Formula | C₂H₅NO₂ | [1] |